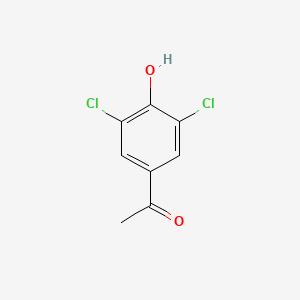

3',5'-Dichloro-4'-hydroxyacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-dichloro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSIZYWHUQEXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168858 | |

| Record name | 1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17044-70-1 | |

| Record name | 4-Acetyl-2,6-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17044-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichloro-4-hydroxyphenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017044701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dichloro-4-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3,5-DICHLORO-4-HYDROXYPHENYL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8A3DLH5C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3',5'-Dichloro-4'-hydroxyacetophenone via Fries Rearrangement

This guide provides a comprehensive overview of the synthesis of 3',5'-dichloro-4'-hydroxyacetophenone, a valuable intermediate in pharmaceutical and agrochemical research, through the Fries rearrangement. We will delve into the mechanistic underpinnings of this classic organic transformation, provide a detailed experimental protocol, and discuss critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic route.

Theoretical Foundation: The Fries Rearrangement

The Fries rearrangement is a powerful acid-catalyzed transformation that converts a phenolic ester into a hydroxyaryl ketone.[1][2][3] This reaction, named after German chemist Karl Theophil Fries, involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products.[1][2]

The regioselectivity of the Fries rearrangement is a critical aspect and can be controlled by carefully selecting the reaction conditions.[2][3] Generally, lower reaction temperatures favor the formation of the para-isomer (thermodynamic control), while higher temperatures promote the formation of the ortho-isomer (kinetic control).[2][3][4] The choice of solvent also plays a crucial role; non-polar solvents tend to favor the ortho-product, whereas polar solvents increase the proportion of the para-product.[2][4]

A variety of Lewis and Brønsted acids can catalyze the Fries rearrangement, with aluminum chloride (AlCl₃) being the most common.[1][5] Other catalysts include boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and strong protic acids like hydrofluoric acid (HF) and methanesulfonic acid.[1][5]

Mechanistic Insights

The widely accepted mechanism for the Fries rearrangement involves the initial formation of a complex between the Lewis acid and the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the acyl group. Subsequently, the bond between the phenolic oxygen and the acyl group cleaves, generating an acylium ion intermediate.[3][5] This electrophilic acylium ion then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution, leading to the formation of the hydroxyaryl ketone.[3]

Diagram 1: Proposed Mechanism of the Fries Rearrangement

Caption: A simplified representation of the key steps in the Fries rearrangement mechanism.

Synthesis of this compound

The synthesis of this compound is effectively achieved through the Fries rearrangement of 2,6-dichlorophenyl acetate.[6] Due to the steric hindrance at the ortho positions caused by the two chlorine atoms, the acyl group migration is directed exclusively to the para position, simplifying the product profile.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,6-Dichlorophenyl acetate | ≥98% | Commercially Available | Starting material. |

| Aluminum chloride (AlCl₃) | Anhydrous, ≥99% | Commercially Available | Catalyst; highly sensitive to moisture.[7] |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available | Solvent. |

| Hydrochloric acid (HCl) | 1 M (aq) | Commercially Available | For quenching the reaction.[7] |

| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available | For extraction. |

| Brine (saturated NaCl solution) | Prepared in-house | For washing the organic phase. | |

| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | For drying the organic phase. |

Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water; appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware must be thoroughly dried before use to prevent deactivation of the catalyst.

Diagram 2: Experimental Workflow for the Synthesis

Caption: A step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dichlorophenyl acetate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane.

-

Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (1.5 - 2.0 eq) portion-wise through the dropping funnel, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid.[7] This will decompose the aluminum chloride complexes.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons of the acetyl group, a singlet for the aromatic protons, and a broad singlet for the phenolic hydroxyl proton.[8] |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons (including those bearing chlorine and the hydroxyl group), and the methyl carbon.[8][9] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) stretch, carbonyl (C=O) stretch, and C-Cl stretches. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₈H₆Cl₂O₂), along with characteristic isotopic patterns for the two chlorine atoms.[10] |

| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive catalyst (moisture contamination).[7] | Ensure the use of fresh, anhydrous AlCl₃ and flame-dried glassware. |

| Insufficient reaction time or temperature.[4][7] | Monitor the reaction by TLC to ensure completion. A slight increase in temperature might be necessary, but this could lead to side products. | |

| Deactivating groups on the aromatic ring.[2][3] | While not an issue for this specific synthesis, it's a general consideration for Fries rearrangements. | |

| Formation of Side Products | High reaction temperature.[4][11] | Maintain the reaction at room temperature or below to minimize side reactions. |

| Hydrolysis of the starting ester.[7] | Ensure anhydrous conditions throughout the reaction. | |

| Difficult Purification | Incomplete reaction. | Optimize reaction time and catalyst stoichiometry to drive the reaction to completion. |

| Formation of inseparable isomers. | Not expected in this synthesis due to steric hindrance. |

Conclusion

The Fries rearrangement provides an efficient and direct route for the synthesis of this compound from 2,6-dichlorophenyl acetate. By carefully controlling the reaction parameters, particularly the exclusion of moisture, a high yield of the desired para-substituted product can be achieved. The straightforward work-up and purification procedures make this a practical method for obtaining this valuable chemical intermediate. This guide provides the necessary theoretical and practical framework for successfully implementing this synthesis in a laboratory setting.

References

-

ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement. [Online] Available at: [Link][12]

-

ResearchGate. Optimization of reaction conditions for Fries rearrangement. [Online] Available at: [Link][11]

-

Organic Chemistry Portal. Fries Rearrangement. [Online] Available at: [Link][5]

-

Wikipedia. Fries rearrangement. [Online] Available at: [Link][2]

-

BYJU'S. What is the Fries Rearrangement Reaction?. [Online] Available at: [Link][3]

-

Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. [Online] Available at: [Link][13]

-

Catalysis Science & Technology (RSC Publishing). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. [Online] Available at: [Link][14]

-

Journal of Chemical and Pharmaceutical Research. Solvent free synthesis of p-hydroxyacetophenone. [Online] Available at: [Link][15]

-

The Royal Society of Chemistry. Supporting Information for... [Online] Available at: [Link][9]

-

The Royal Society of Chemistry. Supporting Information for... [Online] Available at: [Link][16]

-

Der Pharma Chemica. Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's rearrangement. [Online] Available at: [Link][17]

-

Organic Syntheses. Working with Hazardous Chemicals. [Online] Available at: [Link][18]

-

Organic Reaction Workup Formulas for Specific Reagents. [Online] Available at: [Link][19]

-

Google Patents. Process for purifying 4-hydroxy-acetophenone. [Online] Available at: [20]

Sources

- 1. Fries Rearrangement [sigmaaldrich.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. 3′,5′-ジクロロ-4′-ヒドロキシアセトフェノン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ajchem-a.com [ajchem-a.com]

- 14. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. jocpr.com [jocpr.com]

- 16. rsc.org [rsc.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. orgsyn.org [orgsyn.org]

- 19. rtong.people.ust.hk [rtong.people.ust.hk]

- 20. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone - Google Patents [patents.google.com]

physicochemical properties of 3',5'-Dichloro-4'-hydroxyacetophenone

An In-Depth Technical Guide to the Physicochemical Properties of 3',5'-Dichloro-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted acetophenone, it belongs to a class of compounds known for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The presence of chlorine atoms on the phenyl ring, ortho to the hydroxyl group, and meta to the acetyl group, profoundly influences its electronic properties, reactivity, and potential biological interactions. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and synthesis, offering a foundational resource for its application in research and development.

Molecular Structure and Chemical Identity

Understanding the precise molecular architecture is fundamental to exploring the compound's properties. The structure consists of an acetophenone core, with a hydroxyl group at the C4 position and two chlorine atoms at the C3 and C5 positions.

Caption: Molecular structure of this compound.

This specific substitution pattern is critical. The electron-withdrawing nature of the chlorine atoms and the acetyl group, combined with the electron-donating hydroxyl group, creates a unique electronic environment that dictates the molecule's acidity, reactivity, and spectroscopic characteristics.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 17044-70-1 | [3][4] |

| Molecular Formula | C₈H₆Cl₂O₂ | [3][5] |

| Molecular Weight | 205.04 g/mol | [5] |

| InChI Key | FXSIZYWHUQEXPC-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC(=O)c1cc(Cl)c(O)c(Cl)c1 | [4] |

| EC Number | 241-113-7 |[4] |

Physicochemical Properties

The physicochemical properties of a compound are paramount for its handling, formulation, and mechanism of action in biological systems. The data below, compiled from predictive models and experimental sources, provides a quantitative profile of this compound.

Table 2: Core Physicochemical Data

| Property | Value | Details | Source |

|---|---|---|---|

| Physical Form | Solid, powder to crystal | White to Light yellow to Light red in color | [3][6] |

| Melting Point | 162.0 to 166.0 °C | Experimental | [3] |

| Boiling Point | 335.5 ± 42.0 °C | Predicted | [3] |

| Density | 1.430 ± 0.06 g/cm³ | Predicted | [3] |

| pKa | 5.24 ± 0.23 | Predicted; relates to the acidity of the phenolic hydroxyl group | [3] |

| Solubility | Soluble in Methanol | --- |[3] |

The acidity of the phenolic proton (pKa ≈ 5.24) is notably increased compared to its parent compound, 4'-hydroxyacetophenone (pKa ≈ 8.05).[7] This is a direct consequence of the inductive electron-withdrawing effect of the two ortho-chlorine substituents, which stabilize the resulting phenoxide anion. This enhanced acidity is a critical factor for its behavior in physiological media and its potential interactions with biological targets.

Synthesis Pathway: Fries Rearrangement

A common and effective method for synthesizing substituted hydroxyacetophenones is the Fries rearrangement. For this compound, this involves the rearrangement of 2,6-dichlorophenyl acetate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), at elevated temperatures.[3][5]

The causality behind this experimental choice lies in the reaction's ability to regioselectively introduce an acetyl group onto a phenolic ring. The mechanism involves the formation of an acylium ion intermediate, which then electrophilically attacks the aromatic ring, primarily at the para position, yielding the desired product.

Caption: Workflow for the synthesis via Fries rearrangement.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Spectroscopic Profile (Predicted)

While specific spectra for this exact molecule are not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.[8][9][10]

-

¹H NMR: The proton NMR spectrum is expected to be simple. The three protons of the acetyl group (–COCH₃) would appear as a sharp singlet, likely around δ 2.5-2.6 ppm. The two equivalent aromatic protons on the phenyl ring would also produce a singlet, shifted downfield due to the deshielding effects of the carbonyl group and chlorine atoms. The phenolic hydroxyl proton (–OH) would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR would show distinct signals for the acetyl methyl carbon (~26 ppm), the carbonyl carbon (~197 ppm), and four signals for the aromatic carbons, reflecting the molecule's symmetry.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹. A broad absorption band corresponding to the O-H stretch of the phenolic group would be visible in the region of 3200-3600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 204. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent peaks at M, M+2, and M+4. The base peak would likely correspond to the loss of the methyl group, resulting in an acylium ion fragment [M-15]⁺.

Chromatographic Purity Assessment: A Validated RP-HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and active compounds. A reverse-phase (RP-HPLC) method is ideal for a molecule of this polarity.

Expertise in Method Development: The choice of a C18 column is based on its versatility and strong retention of moderately polar aromatic compounds. The mobile phase, a mixture of an acidified aqueous component (for suppressing the ionization of the phenolic hydroxyl group and ensuring sharp peaks) and an organic modifier like acetonitrile, allows for fine-tuning of the retention time. UV detection is selected because the aromatic ring and carbonyl group are strong chromophores, providing high sensitivity.

Experimental Protocol: RP-HPLC Purity Analysis

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of a reference standard of this compound and dissolve in 10 mL of methanol.

-

Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase (50:50 A:B).

-

Sample Solution (100 µg/mL): Prepare the sample to be tested at the same concentration as the working standard using the same diluent.

-

-

Chromatographic Run & Analysis:

-

Injection Volume: 10 µL.

-

Gradient Elution: Start with 30% B, hold for 2 minutes. Increase linearly to 90% B over 10 minutes. Hold at 90% B for 2 minutes. Return to 30% B and equilibrate for 3 minutes.

-

Data Analysis: Record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

-

Caption: Experimental workflow for RP-HPLC purity analysis.

Potential Applications and Biological Context

While specific biological activities for this compound are not extensively documented, the broader class of hydroxyacetophenones is rich in pharmacological potential. For instance, 4'-hydroxyacetophenone itself is explored for its anti-pigmentation and antioxidant properties.[2] Other substituted acetophenones, such as 3,5-Diprenyl-4-hydroxyacetophenone, exhibit significant anti-inflammatory and antioxidant activities.[11][12]

The unique electronic and steric properties conferred by the dichloro-substitution pattern make this compound a valuable scaffold for:

-

Drug Discovery: As a synthetic intermediate for more complex molecules.

-

Structure-Activity Relationship (SAR) Studies: To probe the role of halogen bonding and electronic modulation in ligand-receptor interactions.

-

Material Science: As a building block for polymers or functional materials.

Safety and Handling

According to available safety data, this compound is classified as a skin and eye irritant (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2).[4]

-

GHS Pictogram: GHS07 (Exclamation mark).[4]

-

Signal Word: Warning.[4]

-

Precautionary Statements: Standard laboratory precautions should be taken, including wearing personal protective equipment (gloves, safety glasses). Avoid inhalation of dust and contact with skin and eyes.[4][6]

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties driven by its specific halogen and hydroxyl substitution pattern. Its synthesis is accessible through established organic reactions like the Fries rearrangement, and its purity can be reliably assessed using standard analytical techniques such as RP-HPLC. While its own biological profile remains to be fully explored, its structural relationship to other pharmacologically active acetophenones positions it as a compound of high interest for medicinal chemistry and drug development professionals.

References

-

Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Hydroxyacetophenone. Retrieved from [Link]

-

PMC. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

SLS - Lab Supplies. (n.d.). 3,5-Dimethoxy-4-hydroxyacetoph | d134406-5g | SIGMA-ALDRICH. Retrieved from [Link]

-

ACS Omega. (2025). 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tyrosinase Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone.

-

FooDB. (2010). Showing Compound 4'-Hydroxyacetophenone (FDB010503). Retrieved from [Link]

-

NIST WebBook. (n.d.). 4'-Hydroxyacetophenone, TMS derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone (Scheme-12).... Retrieved from [Link]

-

YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

Sources

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 17044-70-1 [amp.chemicalbook.com]

- 4. 3 ,5 -Dichloro-4 -hydroxyacetophenone AldrichCPR 17044-70-1 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 17044-70-1 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 4'-Hydroxyacetophenone | 99-93-4 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 4'-Hydroxyacetophenone(99-93-4) 1H NMR [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3',5'-Dichloro-4'-hydroxyacetophenone: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3',5'-Dichloro-4'-hydroxyacetophenone, a halogenated aromatic ketone of significant interest to researchers and professionals in synthetic chemistry and drug development. We will delve into its core chemical identity, physicochemical properties, primary synthesis routes, and potential applications, supported by detailed experimental protocols and logical workflows.

Core Compound Identification

This compound is a substituted acetophenone featuring two chlorine atoms ortho to a hydroxyl group on the phenyl ring. This substitution pattern significantly influences its reactivity and potential as a precursor in complex organic synthesis.

Molecular Structure

The structural arrangement of the acetyl, hydroxyl, and chloro groups dictates the molecule's chemical behavior, particularly the acidity of the phenolic proton and the electrophilicity of the aromatic ring.

Caption: Molecular Structure of this compound.

Key Chemical Identifiers

A summary of essential identifiers for this compound is provided below for unambiguous reference in procurement and documentation.

| Identifier | Value | Source(s) |

| CAS Number | 17044-70-1 | [1][2][3][4] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][2][3][4] |

| Molecular Weight | 205.04 g/mol | [1][2][4] |

| EC Number | 241-113-7 | [4] |

| InChI Key | FXSIZYWHUQEXPC-UHFFFAOYSA-N | [4] |

| SMILES String | CC(=O)c1cc(Cl)c(O)c(Cl)c1 | [4] |

Physicochemical and Safety Profile

The physical properties of this compound are characteristic of a solid crystalline organic compound. These properties are crucial for determining appropriate solvents for reactions and purification, as well as storage conditions.

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to light yellow/red powder or crystal | [3] |

| Melting Point | 162.0 to 166.0 °C | [3] |

| Boiling Point | 335.5 ± 42.0 °C (Predicted) | [3] |

| Density | 1.430 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 5.24 ± 0.23 (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| Storage Temperature | 2-8°C, stored under nitrogen | [3] |

GHS Safety Information

Understanding the hazard profile is fundamental for safe handling and experimental design.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [4] |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [3][4] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 | [3][4] |

Synthesis Pathway: The Fries Rearrangement

A primary and efficient method for the preparation of this compound is the Fries rearrangement of 2,6-dichlorophenyl acetate.[1][3] This intramolecular electrophilic aromatic substitution reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

The choice of a solvent-free reaction at elevated temperatures (140–150°C) is a critical experimental parameter, driving the reaction towards the desired product by facilitating the intramolecular acyl migration.[1][3]

Caption: Fries Rearrangement for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is based on the established Fries rearrangement methodology.[1][3]

Materials:

-

2,6-Dichlorophenyl acetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric acid (HCl), dilute solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reaction vessel with heating and stirring capabilities

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, carefully add anhydrous aluminum chloride.

-

Addition of Reactant: Slowly add 2,6-dichlorophenyl acetate to the aluminum chloride. The reaction is typically performed without a solvent.

-

Heating: Heat the mixture to 140–150°C with constant stirring. Maintain this temperature and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully quench by slowly adding it to an ice-cold dilute HCl solution. This step hydrolyzes the aluminum complexes.

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane.

-

Washing: Wash the combined organic layers with water and then brine to remove any remaining acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Research and Drug Development

While specific, large-scale applications of this compound are not extensively documented in public literature, its structure makes it a valuable intermediate in organic synthesis. Substituted hydroxyacetophenones are a well-known class of precursors in the pharmaceutical and chemical industries.[5]

-

Pharmaceutical Intermediate: The presence of multiple reactive sites—the hydroxyl group, the ketone, and the activated aromatic ring—allows for a variety of subsequent chemical modifications. It can serve as a building block for more complex molecules with potential biological activity. For instance, related hydroxyacetophenone derivatives are used in the synthesis of antihistamines, antimicrobials, and anti-inflammatory agents.[5]

-

Chemical Synthesis: In a broader context, its structural analogue, 3,5-dichloro-4-aminoacetophenone, is utilized as a pharmaceutical intermediate and in the development of photoinitiators for photosensitive resins.[6] This suggests that this compound could similarly be explored as a precursor for novel polymers or specialty chemicals.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach is recommended for comprehensive characterization.

Caption: A typical workflow for the analytical characterization of the compound.

Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol is a representative method adapted from standard procedures for analyzing phenolic compounds and can be optimized for this specific molecule.[7]

Objective: To determine the purity of the synthesized this compound.

Materials & Equipment:

-

HPLC system with UV detector

-

C18 reverse-phase column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

-

Synthesized compound sample

-

0.45 µm syringe filters

Procedure:

-

Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Methanol with 0.1% formic acid. Degas both solutions before use.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in methanol to create a stock solution (e.g., 1 mg/mL). Further dilute this stock solution with the mobile phase to an appropriate working concentration (e.g., 10-50 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions (Example):

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Set based on UV-Vis scan (typically around 280 nm for phenolic compounds)

-

Gradient Elution:

-

0-2 min: 50% B

-

2-15 min: Linear gradient from 50% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 50% B and equilibrate

-

-

-

Analysis: Inject the prepared sample. The purity is calculated based on the relative area of the main peak in the resulting chromatogram.

References

-

Environmental Measurement Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Cefa Cilinas Biotics Pvt Ltd. (2023, March 28). Various Applications Of 3-Hydroxyacetophenone. Retrieved from [Link]

-

Valence Labs. (2025, August 19). The Significance of 3-Hydroxyacetophenone Manufacturer. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. This compound | 17044-70-1 [amp.chemicalbook.com]

- 4. 3 ,5 -Dichloro-4 -hydroxyacetophenone AldrichCPR 17044-70-1 [sigmaaldrich.com]

- 5. Various Applications Of 3-Hydroxyacetophenone [cefacilinasbiotics.co.in]

- 6. Synthesis and application of 3,5-dichloro-4-aminoacetophenone_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Mechanism of Action of 3',5'-Dichloro-4'-hydroxyacetophenone: A Technical Guide for Researchers

A Note to the Reader: As a Senior Application Scientist dedicated to scientific integrity, it is imperative to begin this guide by addressing the current landscape of research on 3',5'-Dichloro-4'-hydroxyacetophenone. Following a comprehensive literature review, it is evident that while chemical and safety data for this specific compound are available, detailed studies elucidating its core mechanism of action have not been published in peer-reviewed literature.

However, the scientific community has extensively investigated the parent compound, 4'-hydroxyacetophenone , and its various derivatives. This research provides a robust framework for understanding the potential biological activities of this class of molecules. This guide will, therefore, focus on the well-documented mechanisms of action of these structurally related compounds, offering a predictive lens through which the activity of this compound can be hypothesized and further investigated.

Part 1: The Acetophenone Scaffold: A Foundation for Biological Activity

Hydroxyacetophenones are a class of phenolic compounds characterized by a hydroxyl group and an acetyl group attached to a benzene ring.[1] This structural arrangement confers both antioxidant and reactive properties, making them versatile scaffolds in medicinal chemistry.[1] The position of the hydroxyl group and the nature of other substituents on the aromatic ring significantly influence their biological effects.

The parent compound, 4'-hydroxyacetophenone, is a naturally occurring phenolic compound found in various plants and is recognized for its antioxidant, anti-inflammatory, and hepatoprotective properties.[1][2] Derivatives with substitutions at the 3' and 5' positions, such as 3',5'-diprenyl-4'-hydroxyacetophenone, have also demonstrated potent anti-inflammatory and antioxidant activities.[3] This suggests that the core 4'-hydroxyacetophenone structure is a key determinant of biological function.

Part 2: Postulated Mechanisms of Action Based on Structural Analogs

Based on the activities of structurally related compounds, we can postulate several primary mechanisms through which this compound may exert biological effects. The addition of chlorine atoms at the 3' and 5' positions would significantly alter the electronic and steric properties of the molecule, likely influencing its potency and target specificity.

Anti-inflammatory Activity via NF-κB and COX-2 Inhibition

A primary mechanism of action for hydroxyacetophenones is the modulation of inflammatory pathways. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

-

Inhibition of NF-κB Signaling: Studies on p-hydroxyacetophenone have shown that it can suppress the activation of the NF-κB pathway.[4] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[4]

-

COX-2 Enzyme Inhibition: Hydroxyacetophenone has been reported to alleviate pain and irritation by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins during inflammation.[5]

The electron-withdrawing nature of the chlorine atoms in this compound could enhance its interaction with target proteins in these pathways, potentially leading to more potent anti-inflammatory effects.

Caption: Postulated anti-inflammatory mechanism.

Antioxidant and Radical Scavenging Properties

Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[5]

-

DPPH Radical Scavenging: The antioxidant potential of hydroxyacetophenone derivatives has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3]

-

Synergistic Effects: Hydroxyacetophenone can work synergistically with other antioxidants to enhance the overall anti-oxidative capacity of a system.[5]

The electronegative chlorine atoms on this compound would likely influence the acidity of the phenolic proton, which could modulate its radical scavenging efficiency.

Part 3: Experimental Workflows for Mechanistic Elucidation

To validate the postulated mechanisms of action for this compound, a series of in vitro and cell-based assays are required.

In Vitro Anti-inflammatory Assays

Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

-

Cell Viability: Assess cell viability using the MTT assay to rule out cytotoxic effects.

Caption: Workflow for in vitro anti-inflammatory testing.

Quantitative Data from Analog Studies

The following table summarizes key findings from studies on hydroxyacetophenone and its derivatives, providing a benchmark for potential future studies on this compound.

| Compound | Assay | Target/Cell Line | Result | Reference |

| p-Hydroxyacetophenone | Acetic acid-induced writhing | Mice | 80 mg/kg (i.p.) reduced writhing response | [4] |

| Carrageenan-induced paw edema | Mice | Significantly improved paw swelling and neutrophil infiltration | [4] | |

| LPS-stimulated paw tissue | Mice | Attenuated TNF-α, IL-1β, and IL-6 | [4] | |

| 3,5-Diprenyl-4-hydroxyacetophenone | DPPH radical scavenging | - | IC50 of 26.00 ± 0.37 µg/mL | [6] |

| LPS-stimulated J774A.1 macrophages | J774A.1 | Inhibited NO, IL-1β, IL-6, and TNF-α production | [6] |

Part 4: Future Directions and Conclusion

The existing body of research on hydroxyacetophenones strongly suggests that this compound is a promising candidate for possessing significant anti-inflammatory and antioxidant properties. The addition of chlorine atoms to the phenyl ring is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties.

Future research should focus on:

-

Direct Biological Evaluation: Performing the in vitro assays described above to determine the anti-inflammatory and antioxidant efficacy of this compound.

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific protein targets of the compound.

-

In Vivo Studies: If in vitro activity is confirmed, progressing to animal models of inflammatory diseases to assess its therapeutic potential.

-

Toxicity Profiling: A thorough evaluation of the cytotoxic and potential off-target effects of the chlorinated compound is crucial.

References

-

Heliyon. (n.d.). The advantage of hydroxyacetophenone is that it remains very stable in pH 3-12 solutions and can be used in strongly alkaline cosmetics and washing products. Heliyon. [Link]

-

MDPI. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. MDPI. [Link]

-

Cosmetic Ingredient Review. (2022). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

Fitoterapia. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Fitoterapia. [Link]

-

ResearchGate. (n.d.). The antioxidant properties of 2′-Hydroxy-4′,5′-dimethoxyacetophenone and BHT against DPPH. ResearchGate. [Link]

-

Antioxidants. (2025). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. Antioxidants. [Link]

-

Pharmacompass. (n.d.). 4'-Hydroxyacetophenone | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]

-

PMC. (n.d.). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC. [Link]

-

Regimen Lab. (n.d.). Hydroxy acetophenone. Regimen Lab. [Link]

-

Current Research in Interdisciplinary Studies. (2025). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Current Research in Interdisciplinary Studies. [Link]

-

Journal of Natural Medicines. (2017). p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models. Journal of Natural Medicines. [Link]

Sources

- 1. jpub.org [jpub.org]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. regimenlab.com [regimenlab.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 3',5'-Dichloro-4'-hydroxyacetophenone

This guide provides a comprehensive framework for characterizing the solubility and stability of 3',5'-Dichloro-4'-hydroxyacetophenone, a crucial undertaking for its application in pharmaceutical development, chemical synthesis, and analytical research. Given the absence of extensive public data on this specific molecule, this document serves as a practical, in-depth manual, empowering researchers to generate reliable and reproducible data. We will delve into the theoretical underpinnings of its physicochemical properties and provide detailed, field-proven protocols for systematic evaluation.

Introduction to this compound

This compound is a halogenated aromatic ketone with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol .[1][2] Its structure, featuring a phenolic hydroxyl group, a ketone, and a dichlorinated benzene ring, dictates its chemical reactivity and physical properties. Understanding its solubility is paramount for optimizing reaction conditions, purification processes like crystallization, and formulation development. Similarly, a thorough stability profile is essential to ensure its chemical integrity during storage, handling, and application, as mandated by regulatory bodies for pharmaceutical ingredients.[3][4]

Key Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 17044-70-1 | [1][2] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][2] |

| Molecular Weight | 205.04 g/mol | [1][2] |

| Physical Form | Solid, white to light yellow powder/crystal | [2][5] |

| Melting Point | 162.0 to 166.0 °C | [1] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is governed by the interplay of its functional groups with the solvent. The polar hydroxyl and ketone groups can engage in hydrogen bonding, while the chlorinated aromatic ring contributes to its lipophilicity.

Theoretical Considerations

-

Polarity and Hydrogen Bonding: The presence of both hydrogen bond donors (-OH) and acceptors (C=O, -OH) suggests potential solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF). One supplier notes its solubility in methanol.[1]

-

Lipophilicity: The dichlorinated benzene ring increases the molecule's nonpolar character, suggesting solubility in nonpolar organic solvents (e.g., dichloromethane, ethyl acetate).

-

pH-Dependent Solubility: The phenolic hydroxyl group is weakly acidic. Therefore, in aqueous solutions with a pH above its pKa, the compound will deprotonate to form a more soluble phenoxide salt. Conversely, it is expected to have low solubility in acidic aqueous solutions.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents. The "shake-flask" method is a gold standard for its reliability.

Objective: To determine the solubility (in mg/mL) of the compound in a range of solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (>98% purity)[5]

-

Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, DMSO)

-

Thermostatically controlled shaker

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The excess solid is crucial to ensure saturation.[6]

-

Equilibration: Seal the vials and place them in a shaker set at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method (see Section 4 for method development).

-

Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[7][8] These studies help in identifying potential degradation products and developing stability-indicating analytical methods, as mandated by ICH guidelines Q1A(R2) and Q1B.[9][10]

Predicted Degradation Pathways

The functional groups in this compound suggest several potential degradation pathways:

-

Hydrolysis: While the acetophenone itself is stable, under harsh acidic or basic conditions, reactions involving the wider molecule could be forced.

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, potentially forming quinone-type structures. The benzylic protons of the acetyl group are also potential sites for oxidation.

-

Photodegradation: Aromatic ketones are known chromophores that can absorb UV light, leading to photochemical degradation.[11] Aryl chlorides can also undergo photolytic cleavage.[7]

Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the primary degradation products. A degradation of 5-20% is generally targeted.[8][9]

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Solvents for dissolution (e.g., Methanol, Acetonitrile)

-

HPLC system with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (LC-MS) for peak purity and identification.

Methodology:

A stock solution of the compound (e.g., 1 mg/mL in methanol or acetonitrile) is typically prepared.

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of HCl (e.g., 0.1 M or 1 M).

-

Heat the solution (e.g., at 60-80°C) for a defined period (e.g., 2, 8, 24 hours).

-

Cool the sample, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of NaOH (e.g., 0.1 M or 1 M).

-

Keep at room temperature or heat gently for a defined period.

-

Neutralize with an equivalent amount of HCl and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of hydrogen peroxide (e.g., 3%).

-

Keep at room temperature for a defined period, protected from light.

-

Dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Separately, heat a solution of the compound in a neutral solvent.

-

Sample at various time points, dissolve/dilute, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound in a photostable, transparent container to a light source as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][10]

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze both samples by HPLC.

-

Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating HPLC method. This method must be able to separate the intact parent compound from all process-related impurities and degradation products.

Starting Point for Method Development:

-

Column: A reverse-phase C18 column is a common starting point for moderately polar compounds like acetophenones.[12]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[13]

-

Detection: UV detection is suitable due to the aromatic ring. A wavelength of around 215 nm or 280 nm could be a good starting point.[13] Using a PDA detector allows for the monitoring of multiple wavelengths and assessing peak purity.

-

Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Reporting

All generated data should be meticulously documented and summarized for easy interpretation.

Solubility Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Qualitative Description |

| Water | 25 | [Experimental Value] | [e.g., Sparingly Soluble] |

| 0.1 M HCl | 25 | [Experimental Value] | [e.g., Practically Insoluble] |

| 0.1 M NaOH | 25 | [Experimental Value] | [e.g., Freely Soluble] |

| Methanol | 25 | [Experimental Value] | [e.g., Soluble] |

| Acetonitrile | 25 | [Experimental Value] | [e.g., Soluble] |

| Ethyl Acetate | 25 | [Experimental Value] | [e.g., Slightly Soluble] |

Stability Data Summary:

| Stress Condition | Duration/Intensity | % Degradation | No. of Degradants | Major Degradant (RT) |

| 0.1 M HCl, 80°C | 24 hours | [Value] | [Value] | [Value] |

| 0.1 M NaOH, RT | 24 hours | [Value] | [Value] | [Value] |

| 3% H₂O₂, RT | 24 hours | [Value] | [Value] | [Value] |

| Dry Heat, 80°C | 48 hours | [Value] | [Value] | [Value] |

| Photolytic (ICH) | 1.2 M lux hrs | [Value] | [Value] | [Value] |

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols herein, researchers in drug development and chemical sciences can generate the critical data needed to advance their projects, ensure product quality and integrity, and meet regulatory expectations. The causality behind each experimental choice is rooted in established physicochemical principles and regulatory guidelines, ensuring a self-validating and trustworthy approach to characterization.

References

- This reference is a placeholder for a specific literature source on the properties of this compound, which would be cited if available.

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

- This reference is a placeholder for a specific literature source on the properties of this compound, which would be cited if available.

- This reference is a placeholder for a specific literature source on the properties of this compound, which would be cited if available.

- This reference is a placeholder for a specific literature source on the properties of this compound, which would be cited if available.

- This reference is a placeholder for a specific literature source on the properties of this compound, which would be cited if available.

- This reference is a placeholder for a specific literature source on the properties of this compound, which would be cited if available.

- This reference is a placeholder for a specific literature source on the properties of this compound, which would be cited if available.

-

StudyRaid. (2025). Understand TLC and HPLC Analysis of Acetophenone. [Link]

-

PubMed. (2002). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. [Link]

-

PubMed. (1999). Trends in stability testing, with emphasis on stability during distribution and storage. [Link]

-

Eurofins. (2024). Stability Testing - Pharmaceutical Products. [Link]

Sources

- 1. This compound | 17044-70-1 [amp.chemicalbook.com]

- 2. 3 ,5 -Dichloro-4 -hydroxyacetophenone AldrichCPR 17044-70-1 [sigmaaldrich.com]

- 3. Trends in stability testing, with emphasis on stability during distribution and storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability Testing - Pharmaceutical Products [eurofins.nl]

- 5. This compound | 17044-70-1 | TCI EUROPE N.V. [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. fda.gov [fda.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. app.studyraid.com [app.studyraid.com]

- 13. Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 3',5'-Dichloro-4'-hydroxyacetophenone: A Pivotal Intermediate in Modern Synthesis

Abstract

This technical guide provides an in-depth analysis of 3',5'-Dichloro-4'-hydroxyacetophenone (CAS No. 17044-70-1), a highly functionalized aromatic ketone that serves as a critical synthetic intermediate in the pharmaceutical and chemical industries. We will explore its core physicochemical properties, detail its primary synthesis via the Fries rearrangement, and elucidate its strategic importance as a building block for more complex molecules, particularly in the context of drug discovery. This document synthesizes field-proven insights with established chemical principles, offering researchers and drug development professionals a comprehensive resource, complete with detailed experimental protocols and mechanistic diagrams to support practical application.

Introduction: The Strategic Value of a Polysubstituted Ketone

In the landscape of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign.[1] Hydroxyacetophenones are a class of compounds prized for their dual functionality, featuring both a reactive hydroxyl group and a versatile acetyl group on an aromatic ring.[2] this compound elevates this utility further by incorporating two chlorine atoms, which not only modify the electronic properties of the ring but also provide additional vectors for synthetic elaboration or steric control.

Its structure makes it an invaluable precursor for a range of downstream products, including active pharmaceutical ingredients (APIs) and their related compounds.[][4] The ability to selectively manipulate the hydroxyl, acetyl, and aromatic C-H or C-Cl positions allows for the construction of complex molecular architectures, making it a cornerstone intermediate for medicinal chemistry programs.[5]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is essential for its safe handling and effective use in synthesis.

Physicochemical Data

The key properties of this compound are summarized below.[6][7][8][9]

| Property | Value |

| CAS Number | 17044-70-1[7] |

| Molecular Formula | C₈H₆Cl₂O₂[6][7][9] |

| Molecular Weight | 205.04 g/mol [6][7][9] |

| Appearance | White to light yellow solid/powder[7][10] |

| Melting Point | 162.0 to 166.0 °C[8] |

| SMILES | CC(=O)c1cc(Cl)c(O)c(Cl)c1[7] |

| InChI Key | FXSIZYWHUQEXPC-UHFFFAOYSA-N[7] |

Spectroscopic Signature

While specific spectra require empirical measurement, the expected spectroscopic data based on the structure are as follows:

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | - Singlet for the acetyl group protons (-COCH₃) around δ 2.5-2.6 ppm. - Singlet for the two equivalent aromatic protons around δ 7.8-8.0 ppm. - Broad singlet for the phenolic hydroxyl proton (-OH), chemical shift is concentration and solvent dependent. |

| ¹³C NMR | - Signal for the acetyl methyl carbon around δ 26-27 ppm. - Signals for aromatic carbons, including two for the C-Cl carbons, one for the C-OH carbon, two for the C-H carbons, and one for the C-C=O carbon. - Signal for the carbonyl carbon (-C=O) around δ 196-198 ppm. |

| IR (Infrared) | - Broad O-H stretch from the phenol around 3200-3500 cm⁻¹. - Sharp, strong C=O stretch from the ketone around 1650-1680 cm⁻¹. - C-Cl stretches in the fingerprint region. |

Safety and Handling

According to its Globally Harmonized System (GHS) classification, this compound requires careful handling.[7][8]

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] | P264: Wash hands thoroughly after handling.[8] P280: Wear protective gloves/eye protection.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8][10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

Core Synthesis: The Fries Rearrangement

The most direct and industrially relevant synthesis of this compound is achieved through the Fries rearrangement of 2,6-dichlorophenyl acetate.[6][8] This powerful reaction transforms a phenolic ester into a hydroxyaryl ketone, driven by a Lewis acid catalyst.[11][12]

Reaction Mechanism

The Fries rearrangement is a classic electrophilic aromatic substitution. The accepted mechanism involves the following key steps, which are promoted by a Lewis acid such as aluminum chloride (AlCl₃).[11]

-

Coordination: The Lewis acid (AlCl₃) coordinates to the electron-rich carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond.

-

Acylium Ion Formation: The polarized complex facilitates the cleavage of the acyl-oxygen bond, generating a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.

-

Electrophilic Attack: The highly electrophilic acylium ion attacks the electron-rich aromatic ring. Due to the directing effect of the phenoxide, the attack occurs preferentially at the ortho and para positions. In this specific case, the ortho positions are sterically hindered by the chlorine atoms, strongly favoring substitution at the para position.

-

Rearomatization & Hydrolysis: The resulting intermediate rearomatizes by losing a proton. A subsequent aqueous workup hydrolyzes the aluminum phenoxide complex to regenerate the free phenolic hydroxyl group, yielding the final product.

Caption: Figure 1: Mechanism of the Fries Rearrangement.

Detailed Synthetic Protocol

This protocol outlines the two-stage synthesis from 2,6-dichlorophenol.

Stage 1: Acetylation of 2,6-Dichlorophenol

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2,6-dichlorophenol (1.0 eq).[13][14][15]

-

Solvent & Base: Dissolve the phenol in a suitable aprotic solvent (e.g., dichloromethane or toluene). Add a base such as triethylamine or pyridine (1.1 eq) and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add acetyl chloride or acetic anhydride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-dichlorophenyl acetate, which can often be used in the next step without further purification.

Stage 2: Fries Rearrangement to this compound

-

Setup: In a dry flask equipped for heating and with a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq).

-

Addition of Ester: Heat the AlCl₃ to 140-150 °C.[6][8] Slowly and carefully add the crude 2,6-dichlorophenyl acetate from Stage 1 to the molten catalyst. Note: The reaction can be highly exothermic.

-

Reaction: Maintain the reaction mixture at 140-150 °C for 1-3 hours.[6] The mixture will become a thick, dark slurry. Monitor the reaction progress by quenching a small aliquot and analyzing via TLC or GC-MS.

-

Quenching: After cooling to room temperature, very cautiously quench the reaction mixture by adding it portion-wise to a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum complexes.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound as a crystalline solid.

Caption: Figure 2: Synthesis of this compound.

Application as a Core Synthetic Intermediate

The true value of this compound lies in its capacity as a versatile platform for building molecular complexity. It provides three key reactive sites: the phenolic hydroxyl group, the acetyl group's α-carbon and carbonyl, and the aromatic ring itself.

A prime example of its utility is as a precursor in the synthesis of Clenbuterol-related compounds.[16][17][18] Clenbuterol is a potent bronchodilator, and its synthesis and the characterization of its impurities are of significant pharmaceutical interest.[17] The synthesis of a key impurity, 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone, showcases the strategic transformations possible from our core intermediate.[19][20]

Synthetic Workflow Example

The logical workflow from this compound to a more complex pharmaceutical-related compound is outlined below.

Caption: Figure 3: Synthetic Workflow from the Core Intermediate.

Representative Protocol: α-Bromination

This protocol details the critical step of activating the acetyl group for subsequent nucleophilic attack. The starting material for this step is 4-Amino-3,5-dichloroacetophenone, which is derived from our title compound.[21]

-

Setup: Dissolve 4-Amino-3,5-dichloroacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform in a flask protected from light.

-

Bromination: Cool the solution to 0-10 °C. Add a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent dropwise. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring by TLC. The formation of the slightly more polar α-bromo ketone product should be observed.

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove residual acid and salts, followed by a wash with a cold, dilute sodium thiosulfate solution to quench any remaining bromine.

-

Purification: The crude 2-Bromo-1-(4-amino-3,5-dichlorophenyl)ethanone can be purified by recrystallization (e.g., from ethanol) to yield the desired α-haloketone intermediate, ready for the next step in the synthesis.

Conclusion

This compound is more than just a chemical compound; it is a strategic asset in synthetic chemistry. Its efficient and well-understood synthesis via the Fries rearrangement, combined with its trifunctional nature, provides a robust platform for generating diverse and complex molecular structures. For researchers and professionals in drug development, mastering the synthesis and subsequent manipulation of this intermediate opens a direct and versatile route to novel pharmaceutical candidates and their essential related compounds. Its continued application underscores the enduring principle of leveraging foundational building blocks to drive innovation in medicinal chemistry.

References

-

ResearchGate. (2025). 2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study. Retrieved from [Link][12]

-

ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from [Link][22]

-

Google Patents. (1992). WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine. Retrieved from [23]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link][24]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4'-Hydroxyacetophenone: A Cornerstone in Organic Synthesis. Retrieved from [Link][2]

-

Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link][13]

-

Dataintelo. (n.d.). 3 Hydroxyacetophenone Market Report. Retrieved from [Link][5]

-

Pharmaffiliates. (n.d.). CAS No : 37148-27-9| Product Name : Clenbuterol. Retrieved from [Link][18]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link][25]

-

Biopurify. (n.d.). CAS 37148-49-5 | Clenbuterol Impurity B. Retrieved from [Link][19]

-

Carl ROTH. (n.d.). 3,5-Dichloro-4-hydroxyacetophenone. Retrieved from [Link][26]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone. Retrieved from [Link][27]

-

PubChem. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link][14]

-

Wikipedia. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link][15]

-

NIST WebBook. (n.d.). 4'-Hydroxyacetophenone, TMS derivative. Retrieved from [Link][28]

-

YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR). Retrieved from [Link][29]

-

European Pharmaceutical Review. (2020). Demand for synthesised drugs to drive growth of global drug intermediates market. Retrieved from [Link][1]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. nbinno.com [nbinno.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. dataintelo.com [dataintelo.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 3 ,5 -Dichloro-4 -hydroxyacetophenone AldrichCPR 17044-70-1 [sigmaaldrich.com]

- 8. This compound | 17044-70-1 [amp.chemicalbook.com]

- 9. 3 ,5 -Dichloro-4 -hydroxyacetophenone AldrichCPR 17044-70-1 [sigmaaldrich.com]

- 10. This compound | 17044-70-1 | TCI EUROPE N.V. [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 16. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CAS 37148-27-9: Clenbuterol | CymitQuimica [cymitquimica.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. CAS 37148-49-5 | Clenbuterol Impurity B [phytopurify.com]

- 20. store.usp.org [store.usp.org]

- 21. Synthesis and application of 3,5-dichloro-4-aminoacetophenone_Chemicalbook [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]

- 24. rsc.org [rsc.org]

- 25. rsc.org [rsc.org]

- 26. 3,5-Dichloro-4-hydroxyacetophenone, 5 g, CAS No. 17044-70-1 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 27. researchgate.net [researchgate.net]

- 28. 4'-Hydroxyacetophenone, TMS derivative [webbook.nist.gov]

- 29. m.youtube.com [m.youtube.com]